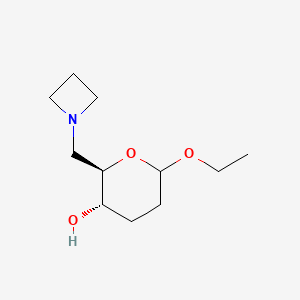
N-(quinoxalin-6-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinoxalin-6-yl)butyramide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound that has been extensively studied due to its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of N-(quinoxalin-6-yl)butyramide typically involves the reaction of quinoxaline derivatives with butyric acid or its derivatives. One common method is the condensation of quinoxaline-6-carboxylic acid with butylamine under appropriate reaction conditions . This reaction can be catalyzed by various reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and selectivity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-(quinoxalin-6-yl)butyramide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various quinoxaline derivatives with modified functional groups .
Scientific Research Applications
N-(quinoxalin-6-yl)butyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(quinoxalin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Additionally, the compound may interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(quinoxalin-6-yl)butyramide can be compared with other quinoxaline derivatives, such as:
Quinoxaline-6-carboxylic acid: A precursor in the synthesis of this compound, it has similar biological activities but different chemical properties.
Quinoxaline-6-yl pyrazoles: These compounds have been studied for their kinase inhibitory activity and potential as anticancer agents.
Quinoxaline-6-yl acrylamides: These derivatives have shown promise as inhibitors of epidermal growth factor receptor (EGFR) and are being investigated for their therapeutic potential in cancer treatment.
This compound is unique due to its specific structure and the presence of the butyramide group, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-quinoxalin-6-ylbutanamide |
InChI |
InChI=1S/C12H13N3O/c1-2-3-12(16)15-9-4-5-10-11(8-9)14-7-6-13-10/h4-8H,2-3H2,1H3,(H,15,16) |
InChI Key |
MRPKXPRJUQZSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)



